molecular formula C16H19Cl2N3OS B12778250 5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol;dihydrochloride CAS No. 145314-18-7

5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol;dihydrochloride

Cat. No.: B12778250
CAS No.: 145314-18-7
M. Wt: 372.3 g/mol
InChI Key: VEAGQWIODJKCBG-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol;dihydrochloride is a complex organic compound that belongs to the benzothiazole family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol typically involves multi-step organic reactions. The starting materials might include substituted anilines, pyridine derivatives, and thioamides. Common synthetic routes may involve:

    Cyclization reactions: to form the benzothiazole core.

    Alkylation reactions: to introduce the methylamino and pyridin-3-ylmethyl groups.

    Oxidation or reduction steps: to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysts: to improve reaction efficiency.

    Solvent selection: to enhance yield and purity.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group or the benzothiazole ring.

    Reduction: Reduction reactions might target the pyridine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Biological Probes: Utilization in studying biological pathways or as a fluorescent marker.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents:

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Application in analytical techniques for detecting specific analytes.

Mechanism of Action

The mechanism of action for 5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:

    Inhibition of enzyme activity: by binding to the active site.

    Modulation of receptor function: through agonistic or antagonistic effects.

    Interference with DNA replication: or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar core structures but different substituents.

    Pyridine-containing molecules: Compounds with pyridine rings and various functional groups.

Uniqueness

5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other benzothiazole or pyridine derivatives.

Properties

CAS No.

145314-18-7

Molecular Formula

C16H19Cl2N3OS

Molecular Weight

372.3 g/mol

IUPAC Name

5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol;dihydrochloride

InChI

InChI=1S/C16H17N3OS.2ClH/c1-9-12(7-11-5-4-6-18-8-11)13-15(10(2)14(9)20)21-16(17-3)19-13;;/h4-6,8,20H,7H2,1-3H3,(H,17,19);2*1H

InChI Key

VEAGQWIODJKCBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)CC3=CN=CC=C3.Cl.Cl

Origin of Product

United States

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